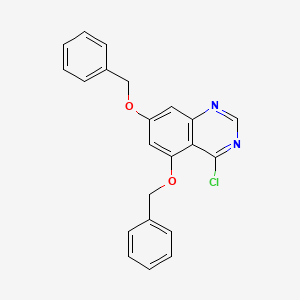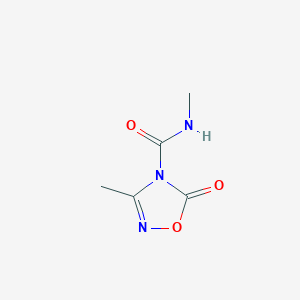
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide is a chemical compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carbonyl compounds in the presence of dehydrating agents. The reaction conditions may include:
- Solvent: Common solvents include ethanol, methanol, or acetonitrile.
- Temperature: Reactions are often carried out at elevated temperatures, ranging from 50°C to 150°C.
- Catalysts: Acidic or basic catalysts may be used to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for efficient heat and mass transfer.
- Purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted oxadiazoles.
Scientific Research Applications
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide has several applications in scientific research, including:
Medicinal Chemistry: As a potential pharmacophore in the design of new drugs with antimicrobial, anti-inflammatory, or anticancer activities.
Biology: As a probe or reagent in biochemical assays and studies.
Industry: In the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features.
3,5-Dimethyl-1,2,4-oxadiazole: A closely related derivative with different substitution patterns.
5-Phenyl-1,2,4-oxadiazole: Another derivative with a phenyl group attached to the oxadiazole ring.
Uniqueness
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Its unique structure may lead to different reactivity and interactions compared to other oxadiazole derivatives.
Properties
Molecular Formula |
C5H7N3O3 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
N,3-dimethyl-5-oxo-1,2,4-oxadiazole-4-carboxamide |
InChI |
InChI=1S/C5H7N3O3/c1-3-7-11-5(10)8(3)4(9)6-2/h1-2H3,(H,6,9) |
InChI Key |
KZWTWAPQIJPXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=O)N1C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;sulfate](/img/structure/B15245236.png)
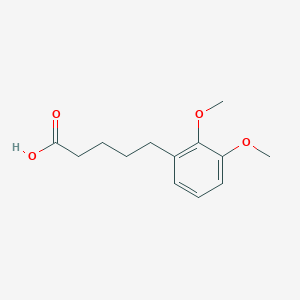
![tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15245246.png)
![(2s)-1-({(2s,4s)-4-[2-(1,3-Dihydro-2h-isoindol-2-yl)-2-oxoethyl]-5-oxopyrrolidin-2-yl}carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile](/img/structure/B15245249.png)
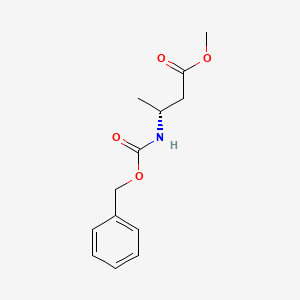
![2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15245262.png)
![9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol](/img/structure/B15245273.png)
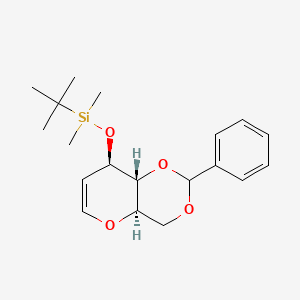
![5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15245285.png)

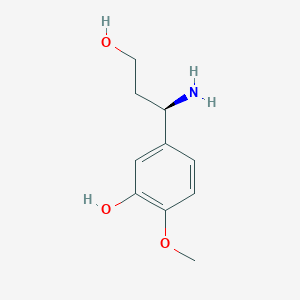
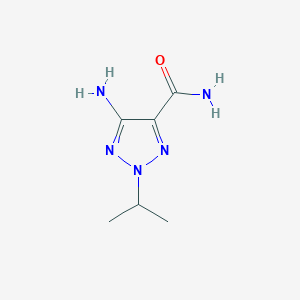
![benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate](/img/structure/B15245304.png)
